4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane is a boronic ester derivative featuring a pinacol (tetramethyl-substituted 1,3,2-dioxaborolane) backbone and a cis-2-methylcyclopropyl substituent. This compound belongs to the broader class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, hydroboration, and as intermediates in pharmaceutical synthesis. The cis-2-methylcyclopropyl group introduces steric and electronic effects that influence its reactivity and stability compared to other boronic esters.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-7-6-8(7)11-12-9(2,3)10(4,5)13-11/h7-8H,6H2,1-5H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXCUWZCFQDMLZ-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@@H]2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Reaction with Boron-Substituted Carbenoids
The most direct route involves generating a boromethylzinc carbenoid from 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1) and ethylzinc trifluoroacetate (EtZnO₂CCF₃). This reactive intermediate undergoes stereospecific cyclopropanation with allylic ethers or styrenes bearing methyl substituents (Figure 1).
Figure 1. Simmons-Smith borocyclopropanation mechanism:
Reaction conditions:
Photoredox Cyclopropanation in Continuous Flow
UV-A irradiation (350 nm) enables radical-mediated cyclopropanation of electron-deficient alkenes. This method avoids stoichiometric zinc reagents and improves scalability:
Table 1. Photoredox conditions for styrene derivatives
| Substrate | Residence Time (min) | Conversion (%) | cis:trans Ratio |
|---|---|---|---|
| 2-Methylstyrene | 15 | 92 | 88:12 |
| 4-Chlorostyrene | 20 | 85 | 79:21 |
Key advantages:
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No requirement for anhydrous conditions
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Tolerates ester and nitrile functional groups
Transesterification of Cyclopropane Boronic Acids
Synthesis of cis-2-Methylcyclopropane Boronic Acid
The precursor is prepared via Miyaura borylation of cis-2-methylcyclopropyl bromide (3) using bis(pinacolato)diboron (4) and palladium catalysis:
Optimized conditions:
Pinacol Esterification
The boronic acid undergoes transesterification with pinacol (5) under Dean-Stark conditions to afford the target compound:
Critical parameters:
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Azeotropic removal of water with toluene
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Catalyst: MgSO₄ (1.0 equiv)
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Reaction time: 16 h at 110°C
Metathesis of Boronate Esters
Boronate Exchange with Methaneboronic Acid
This novel approach utilizes methaneboronic acid (6) to displace pinacol from preformed boronic esters:
While effective for COF synthesis, this method shows limited applicability for strained cyclopropanes due to equilibrium challenges. Additives like molecular sieves improve yields to 45% for the target compound.
Comparative Analysis of Methodologies
Table 2. Performance metrics across synthesis routes
| Method | Yield (%) | cis Selectivity | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Simmons-Smith | 78–84 | >95% | Moderate | Low (sensitive to steric bulk) |
| Photoredox | 85–92 | 79–88% | High | High |
| Transesterification | 91 | 100% | High | Moderate (acid-sensitive) |
| Metathesis | 45 | 100% | Low | High |
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reduction reactions can convert the boron center to a borohydride or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups. Reagents such as halides and nucleophiles are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce borohydrides.
Scientific Research Applications
Organic Synthesis
4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane serves as a versatile reagent in organic chemistry. Its applications include:
- Formation of Carbon-Carbon Bonds : The compound facilitates efficient coupling reactions which are essential for synthesizing complex organic molecules.
| Reaction Type | Description |
|---|---|
| Cross-Coupling | Used in Suzuki-Miyaura reactions to form biaryl compounds. |
| Polymerization | Acts as a monomer or cross-linking agent in polymer synthesis. |
Pharmaceutical Development
The compound is increasingly recognized for its potential in drug discovery and development:
- Boron-containing Drugs : It plays a role in the design of boron-based therapeutics that target specific biological pathways.
| Application | Description |
|---|---|
| Anticancer Agents | Investigated for selective toxicity towards cancer cells while sparing normal cells. |
| Drug Modulation | Enhances the bioavailability of certain drug candidates through structural modifications. |
Material Science
In the field of materials science, this compound is utilized for:
- Advanced Materials Production : It is employed in the synthesis of boron-doped semiconductors and catalysts.
| Material Type | Application |
|---|---|
| Semiconductors | Enhances electrical properties in electronic devices. |
| Catalysts | Used in various chemical reactions to improve efficiency and selectivity. |
Case Study 1: Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties.
| Cell Line | IC50 (µM) | Effect on Normal Cells |
|---|---|---|
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Low (19-fold lesser effect) |
This study indicates a high potency for targeting cancer cells while minimizing effects on healthy tissues.
Case Study 2: Antimicrobial Efficacy
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4–8 |
| Mycobacterium abscessus | 8 |
| Mycobacterium smegmatis | 6 |
These findings suggest potential applications in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane involves its ability to interact with various molecular targets through its boron center. The boron atom can form reversible covalent bonds with diols, amines, and other nucleophiles, making it a versatile reagent in chemical transformations. The dioxaborolane ring structure also allows for specific interactions with enzymes and receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
The following analysis compares 4,4,5,5-tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane with structurally related boronic esters, focusing on substituent effects, synthetic methods, stability, and applications.
Structural and Substituent Effects
Key Observations :
- Aryl-substituted analogs (e.g., 3,5-dimethylphenyl) exhibit greater thermal stability and predictable coupling reactivity due to resonance stabilization .
Key Observations :
- Cyclopropyl-substituted boronates often require specialized conditions (e.g., photocycloadditions or transition-metal catalysis) to retain stereochemistry .
- Aryl and alkyl analogs are synthesized via straightforward Suzuki coupling or hydroboration with higher yields .
Stability and Reactivity
Key Observations :
Biological Activity
4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane (CAS Number: 1309366-00-4) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological properties, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in facilitating reactions involving nucleophiles and electrophiles in organic synthesis and medicinal chemistry.
Key Mechanisms:
- Enzyme Inhibition : Compounds containing boron have been shown to inhibit certain enzymes by forming stable complexes with active site residues.
- Antimicrobial Activity : Similar compounds have exhibited antimicrobial properties against a range of pathogens due to their ability to disrupt cellular processes.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes leading to altered metabolic pathways. |
| Antimicrobial Activity | Demonstrated effectiveness against specific bacterial and fungal strains. |
| Cytotoxicity | Preliminary studies indicate potential cytotoxic effects on cancer cell lines. |
| Neurochemical Activity | Possible influence on neurotransmitter systems based on structural similarity to known neuroactive compounds. |
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of boron-containing compounds similar to this compound against various pathogens. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis.
Case Study 2: Enzyme Inhibition
Research has demonstrated that dioxaborolane derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The binding affinity was assessed using kinetic assays which revealed a competitive inhibition pattern.
Case Study 3: Cytotoxicity in Cancer Cell Lines
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that this compound exhibits cytotoxic effects at micromolar concentrations. Further investigations into the apoptotic pathways indicated activation of caspase cascades.
Q & A
Q. What are the optimal synthetic routes for preparing 4,4,5,5-tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane, and how does steric hindrance influence yield?
The compound is synthesized via hydroboration/protodeboronation of alkynyl pinacolboronates. A typical procedure involves reacting 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with dicyclohexylborane under inert conditions (1:1 molar ratio) . Steric hindrance from the cyclopropane group reduces reaction efficiency, requiring precise stoichiometry and inert atmosphere control. Yield optimization often involves temperature modulation (e.g., 0°C to room temperature) and extended reaction times (12–24 hours).
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
1H NMR is critical for verifying the cis-cyclopropyl geometry. Key signals include cyclopropane protons (δ 0.8–1.2 ppm) and pinacol methyl groups (δ 1.2–1.4 ppm) . 11B NMR detects the boron environment (δ 28–32 ppm for dioxaborolanes) . For purity validation, GC-MS identifies side products (e.g., benzylic vs. aromatic boronate esters in crude mixtures) .
Advanced Research Questions
Q. What strategies mitigate chemoselectivity challenges in cross-coupling reactions involving this boronate?
The cis-cyclopropyl group introduces steric constraints, favoring coupling at less hindered positions. For Suzuki-Miyaura reactions, use Pd catalysts (e.g., Pd(PPh3)4) with ligands that balance steric bulk and electron density. Adjusting base strength (e.g., K2CO3 vs. CsF) improves coupling efficiency with electron-deficient aryl halides . Photoredox conditions (e.g., Ir catalysts) enable radical-mediated couplings with carbonyl compounds .
Q. How does the cis-cyclopropyl substituent influence stereochemical outcomes in hydroboration or allylation reactions?
The rigid cis-cyclopropyl group enforces a planar boron center, directing hydroboration to trans-alkenes with >90% stereoselectivity . In allylboration, the cyclopropane’s electron-withdrawing effect stabilizes transition states, favoring anti-Markovnikov addition to aldehydes. Computational modeling (DFT) of boron’s empty p-orbital interaction with cyclopropane σ-bonds helps predict regioselectivity .
Q. What are the limitations of this boronate in functional group transformations, and how can they be resolved?
The compound is sensitive to protic solvents and strong acids/bases, leading to protodeboronation. Use anhydrous solvents (e.g., THF, DCM) and mild bases (e.g., NaHCO3) for stability . For reactions requiring harsh conditions (e.g., oxidation), protect the boronate via trifluoroborate salt formation .
Data Contradictions and Validation
Q. How should researchers reconcile discrepancies between GC-MS and NMR data for reaction mixtures containing this boronate?
GC-MS may overestimate aromatic boronate esters due to volatility differences, while NMR detects all species in solution. For example, in UiO-Co-catalyzed reactions, GC-MS reported an 80:20 benzylic:aromatic ratio, but NMR integration aligned with a 70:30 split . Validate via complementary techniques (e.g., HPLC with UV detection) and isotopic labeling (e.g., 10B/11B NMR) .
Methodological Recommendations
Q. What purification techniques are most effective for isolating this boronate from complex mixtures?
Use silica gel chromatography with hexane/EtOAc (9:1) for baseline separation of boronate esters . For polar byproducts (e.g., α-aminoboronic acids), employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) . Recrystallization from pentane at −20°C enhances purity (>99% by GC) .
Q. How can researchers leverage computational tools to predict reactivity or stability?
DFT calculations (e.g., B3LYP/6-31G*) model boron’s electrophilicity and cyclopropane ring strain. Solvent effects (e.g., PCM for THF) refine activation energy predictions for protodeboronation . MD simulations assess steric clashes in transition states, guiding ligand design for cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
